molecular formula C17H14ClN3O4S B2421925 3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 895467-18-2

3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

カタログ番号: B2421925
CAS番号: 895467-18-2
分子量: 391.83
InChIキー: NRDIKEFEEKFQJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides and oxadiazoles. This compound is of interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .

特性

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDIKEFEEKFQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Disconnection of the Amide Bond

The amide linkage between the propanamide and oxadiazole rings is ideally formed via coupling of 3-(4-chlorobenzenesulfonyl)propanoic acid with 5-phenyl-1,3,4-oxadiazol-2-amine. This approach leverages well-established carbodiimide-mediated activation (e.g., EDCI, DCC) or mixed carbonate methods.

Oxadiazole Ring Construction

The 1,3,4-oxadiazole nucleus is typically synthesized through cyclodehydration of acylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternative routes employ Huisgen cycloadditions or microwave-assisted cyclization for improved regioselectivity.

Sulfonylation of the Propanamide Backbone

Introduction of the 4-chlorobenzenesulfonyl group occurs via nucleophilic substitution of propane-1,3-diol intermediates or direct sulfonylation of β-keto esters followed by hydrolysis to the carboxylic acid.

Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine

Cyclodehydration of Acylhydrazides

The most widely implemented method involves refluxing benzohydrazide derivatives with phosphorus oxychloride (Table 1):

Table 1. Optimization of Oxadiazole Formation from Benzohydrazide

Substrate Reagent Temp (°C) Time (h) Yield (%)
Benzohydrazide POCl₃ 110 4 78
4-Nitrobenzohydrazide SOCl₂ 80 6 82
4-Methoxybenzohydrazide PCl₅ 100 3 68

Adapted from, this method produces 5-phenyl-1,3,4-oxadiazol-2-amine in 78% yield when using benzohydrazide and POCl₃ under reflux conditions. Critical parameters include strict moisture control and gradual addition of dehydrating agents to prevent exothermic side reactions.

Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation (300 W, 150°C) to reduce reaction times to 15–30 minutes while maintaining yields above 85%. This technique minimizes thermal decomposition of sensitive aryl groups and improves reproducibility.

Preparation of 3-(4-Chlorobenzenesulfonyl)propanoic Acid

Sulfonylation of β-Keto Esters

Treatment of ethyl acetoacetate with 4-chlorobenzenesulfonyl chloride in pyridine affords the sulfonylated intermediate, which undergoes alkaline hydrolysis to the carboxylic acid (Scheme 1):

Scheme 1
Ethyl 3-(4-chlorobenzenesulfonyl)propanoate → Hydrolysis (NaOH, EtOH/H₂O) → 3-(4-Chlorobenzenesulfonyl)propanoic acid

Yields typically range from 65–72%, with purification via recrystallization from ethanol/water mixtures.

Direct Sulfonation of Propanamide Derivatives

Alternative routes involve sulfonation of N-protected propanamides using chlorosulfonic acid, though this method risks over-sulfonation and requires careful stoichiometric control.

Amide Coupling Strategies

Carbodiimide-Mediated Activation

Coupling 3-(4-chlorobenzenesulfonyl)propanoic acid with 5-phenyl-1,3,4-oxadiazol-2-amine using EDCI and HOBt in dichloromethane achieves 89% conversion after 12 hours (Table 2):

Table 2. Comparative Analysis of Coupling Reagents

Reagent System Solvent Temp (°C) Conversion (%)
EDCI/HOBt DCM 25 89
DCC/DMAP THF 40 78
HATU/DIEA DMF 0→25 92

Notably, HATU-mediated couplings in DMF provide superior yields but require stringent anhydrous conditions and increase production costs.

Mixed Carbonate Method

Activation of the carboxylic acid as a pentafluorophenyl ester enables coupling at room temperature within 6 hours, avoiding racemization risks associated with carbodiimides.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient silica gel chromatography (hexane/EtOAc 7:3 → 1:1) followed by recrystallization from ethyl acetate/n-hexane. Purity exceeding 99% is confirmed by HPLC (C18 column, MeCN/H₂O 60:40).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 9H, Ar-H), 3.42 (t, J=6.8 Hz, 2H, CH₂), 2.98 (t, J=6.8 Hz, 2H, CH₂), 2.64 (quintet, J=6.8 Hz, 2H, CH₂).
  • HRMS : m/z calc. for C₁₈H₁₅ClN₃O₄S [M+H]⁺ 412.0498, found 412.0495.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that combining microreactors for oxadiazole formation with tubular reactors for amide coupling increases throughput by 40% compared to batch processes.

Green Chemistry Metrics

  • Process Mass Intensity : 32 kg/kg (batch) vs. 18 kg/kg (flow)
  • E-Factor : 45 (traditional) vs. 28 (optimized)

Solvent recovery systems and catalytic POCl₃ recycling improve sustainability without compromising yield.

化学反応の分析

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:

作用機序

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as a carbonic anhydrase inhibitor, while the oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects .

類似化合物との比較

生物活性

3-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group linked to a phenyl-substituted oxadiazole moiety. The presence of the chlorobenzene sulfonyl group is believed to enhance its biological activity by improving solubility and bioavailability.

PropertyValue
Molecular FormulaC15H14ClN3O3S
Molecular Weight351.81 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number here]

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine derivative of 5-phenyl-1,3,4-oxadiazole. The reaction conditions may vary, but generally include the use of organic solvents and bases to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, which contributes to its antimicrobial efficacy.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Preliminary results suggest that it may serve as a lead compound for developing AChE inhibitors.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their anticancer activities. Among them, this compound displayed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted by a research group revealed that this compound inhibited the growth of various pathogens at concentrations as low as 10 µg/mL. The study highlighted its potential as a novel antimicrobial agent against resistant strains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling sulfonyl chlorides with oxadiazole precursors. Key steps include:

  • Step 1: Reacting 4-chlorobenzenesulfonyl chloride with a propanamide intermediate under anhydrous conditions (e.g., DMF or THF as solvents) .
  • Step 2: Cyclization of the intermediate using reagents like COMU® or carbodiimides to form the oxadiazole ring .
  • Step 3: Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >80% purity .

Critical Parameters:

  • Temperature: Maintain 0–5°C during sulfonation to prevent side reactions .
  • Catalysts: Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Yield Optimization: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Key peaks include δ 8.2–8.5 ppm (aromatic protons), δ 3.1–3.4 ppm (CH2 groups), and δ 1.2–1.5 ppm (CH3) .
    • 13C NMR: Confirm sulfonyl (C=O at ~170 ppm) and oxadiazole (C=N at ~160 ppm) groups .
  • IR Spectroscopy: Identify sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and amide (N–H bend at 1530–1580 cm⁻¹) functionalities .
  • Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks at m/z ~450–470, with fragmentation patterns confirming the oxadiazole moiety .

Validation: Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguous signals .

Q. What are the recommended protocols for evaluating the compound’s in vitro biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Alkaline Phosphatase (ALP): Use p-nitrophenyl phosphate (pNPP) as a substrate; measure absorbance at 405 nm. IC50 values for derivatives range from 12–50 µM .
  • Antimicrobial Testing:
    • MIC Assays: Test against S. aureus and E. coli using broth microdilution (CLSI guidelines). Activity correlates with electron-withdrawing substituents (e.g., -Cl, -F) .
  • Cytotoxicity Screening:
    • MTT Assay: Use HeLa or MCF-7 cells; IC50 values typically >100 µM indicate low cytotoxicity .

Advanced Research Questions

Q. How does the presence of substituents on the oxadiazole ring affect biological activity?

Methodological Answer: Substituents modulate electronic and steric properties, influencing target binding. Key findings from SAR studies:

Substituent (R)Biological Activity (IC50, µM)Source
Phenylthioethyl ()ALP Inhibition: 18.5 ± 1.2
4-Fluorophenyl ()Antibacterial: MIC = 8 µg/mL
3-Nitrophenyl ()ALP Inhibition: 32.4 ± 2.1

Design Strategy:

  • Electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition but reduce solubility.
  • Bulky substituents (e.g., benzodioxane) improve selectivity for hydrophobic binding pockets .

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Use crystal structures of ALP (PDB: 1ALK) or COX-2 (PDB: 5KIR). Dock the compound with Lamarckian GA (25 runs, exhaustiveness = 20) .
    • Key interactions: Sulfonyl group forms hydrogen bonds with Arg241 (ALP), while oxadiazole engages in π-π stacking with Phe154 .
  • MD Simulations (GROMACS):
    • Run 100 ns simulations in explicit solvent to assess binding stability. RMSD <2 Å indicates stable complexes .

Validation: Compare computational binding energies with experimental IC50 values (R² >0.7 is acceptable) .

Q. How can researchers resolve contradictions in biological activity data across similar derivatives?

Methodological Answer:

  • Data Triangulation:
    • Compare enzyme inhibition (e.g., ALP vs. urease) to identify off-target effects .
    • Validate cytotoxicity in multiple cell lines to rule out cell-type-specific artifacts .
  • Structural Analysis:
    • Use X-ray crystallography or cryo-EM to resolve binding modes of conflicting derivatives (e.g., vs. 16) .
  • Statistical Tools:
    • Apply multivariate analysis (PCA) to identify variables (e.g., logP, polar surface area) driving activity discrepancies .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace labile ester groups with oxadiazole (e.g., : 86% yield, improved t1/2 in liver microsomes) .
  • Prodrug Design:
    • Mask sulfonamide as a tert-butyl carbamate; hydrolyzes in vivo to release active compound .
  • Formulation:
    • Use PEGylated nanoparticles to enhance solubility (e.g., : 3.07 mg/mL in ethanol) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。